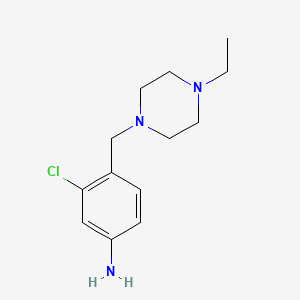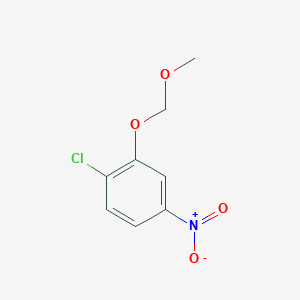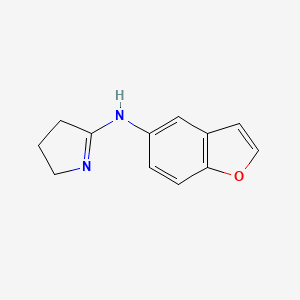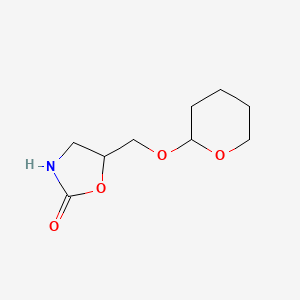
7-ethyl-4-methyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family This compound is characterized by its quinoline core structure, which consists of a benzene ring fused to a pyridine ring The presence of ethyl and methyl groups at the 7th and 4th positions, respectively, further distinguishes it from other quinolin-2-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4-methyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with β-ketoesters under acidic or basic conditions. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative .
Another approach involves the use of palladium-catalyzed carbonylation reactions. This method employs o-alkenylanilines as starting materials, which undergo carbonylation in the presence of carbon monoxide and a palladium catalyst to form quinolin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-ethyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include quinolin-2,4-dione derivatives, aminoquinoline derivatives, and halogenated quinoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-ethyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal functioning of cells, leading to cell death .
Additionally, quinolin-2-one derivatives can interact with various receptors and ion channels, modulating their activity and affecting cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2-one: The parent compound of the quinolin-2-one family, lacking the ethyl and methyl substituents.
4-hydroxyquinolin-2-one: A derivative with a hydroxyl group at the 4th position, known for its antimicrobial properties.
7-chloroquinolin-2-one: A derivative with a chlorine atom at the 7th position, exhibiting enhanced biological activity.
Uniqueness
7-ethyl-4-methyl-1H-quinolin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, allowing for better cell membrane penetration and increased potency in biological assays .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
7-ethyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |
Clé InChI |
UTPFURUSGZXKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=CC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)
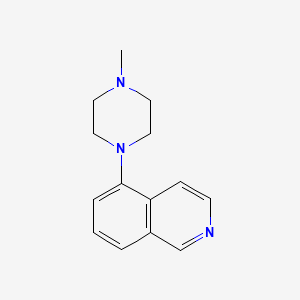
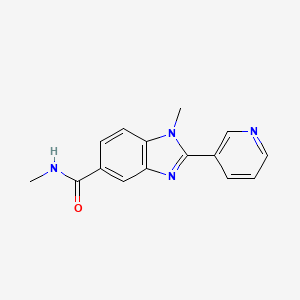

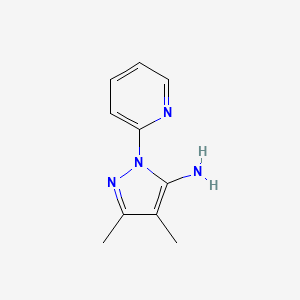
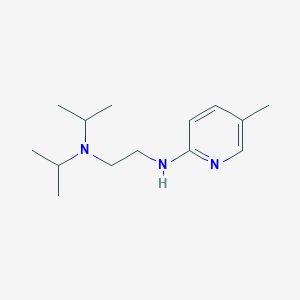
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
